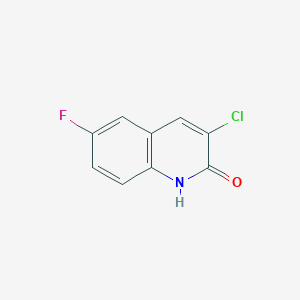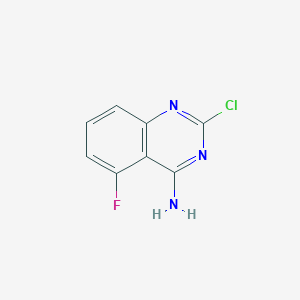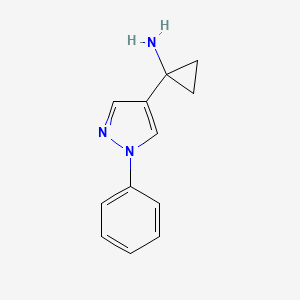
1-Methyl-3-(trimethoxymethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: 1-甲基-3-(三甲氧基甲基)苯可以通过多种方法合成。一种常见的方法是在酸性催化剂存在下,使苯与三甲基正甲酸酯反应。反应通常在温和条件下进行,酸性催化剂促进三甲氧基甲基基团在苯环上的形成。
工业生产方法: 在工业生产中,1-甲基-3-(三甲氧基甲基)苯的生产可能涉及使用类似试剂和催化剂的大规模反应。该工艺针对高产率和高纯度进行了优化,通常涉及蒸馏和纯化步骤以分离所需产物。
化学反应分析
反应类型: 1-甲基-3-(三甲氧基甲基)苯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或醛。
还原: 还原反应可以将甲氧基转化为羟基。
取代: 亲电芳香取代反应可以在苯环上引入不同的取代基。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 之类的还原剂。
取代: 在受控条件下使用卤素(例如氯、溴)和硝化剂(例如硝酸)等试剂。
主要产品:
氧化: 形成羧酸或醛。
还原: 形成羟基衍生物。
取代: 形成卤代或硝化苯衍生物。
科学研究应用
1-甲基-3-(三甲氧基甲基)苯在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 研究其潜在的生物活性及其与生物大分子的相互作用。
医学: 探索其潜在的治疗特性以及作为药物合成的构建单元。
工业: 用于生产特种化学品和材料。
作用机制
1-甲基-3-(三甲氧基甲基)苯发挥作用的机制取决于其所发生的特定反应。一般来说,甲氧基可以参与各种化学转化,影响化合物的反应性和稳定性。所涉及的分子靶标和途径取决于其应用的具体情况,例如其与酶或生物系统中其他生物分子的相互作用。
类似化合物:
1,2,3-三甲氧基-5-甲基苯: 在苯环上具有三个甲氧基和一个甲基的类似结构。
三甲基正苯甲酸酯: 1-甲基-3-(三甲氧基甲基)苯的另一个名称。
甲基正苯甲酸酯: 1-甲基-3-(三甲氧基甲基)苯的另一个名称。
独特性: 1-甲基-3-(三甲氧基甲基)苯的独特之处在于其官能团的特定排列,这赋予了其独特的化学性质和反应性。
相似化合物的比较
1,2,3-Trimethoxy-5-methylbenzene: Similar structure with three methoxy groups and a methyl group on the benzene ring.
Trimethyl orthobenzoate: Another name for 1-Methyl-3-(trimethoxymethyl)benzene.
Methyl orthobenzoate: Another name for this compound.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity
属性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
1-methyl-3-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C11H16O3/c1-9-6-5-7-10(8-9)11(12-2,13-3)14-4/h5-8H,1-4H3 |
InChI 键 |
SIVSDJPNOWRKSA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)

![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)




